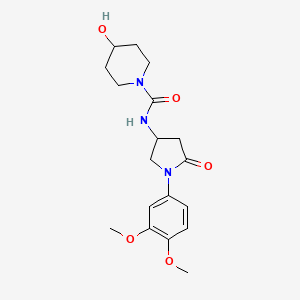

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

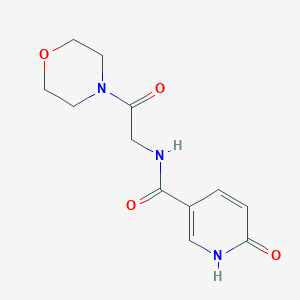

説明

The compound is a complex organic molecule that likely contains a pyrrolidinone ring and a piperidine ring, both of which are common structures in medicinal chemistry . The presence of the 3,4-dimethoxyphenyl group suggests that it might be related to 3,4-dimethoxyphenethylamine, a compound of the phenethylamine class .

科学的研究の応用

Stimulating Endogenous Nitric Oxide Synthesis

This compound has been found to stimulate endogenous nitric oxide synthesis . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Therefore, this compound could potentially be used in treatments that require the regulation of nitric oxide levels .

Interaction with Neurotransmitters

The compound has shown interactions with neurotransmitters such as acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT) . This suggests potential applications in the field of neurology and psychiatry, where regulation of neurotransmitter activity is often required .

Regulation of Intestinal Neurons

The compound is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS), affecting the function of nNOS/NO . This could have implications for the treatment of gastrointestinal disorders .

Inhibition of Gastric Acid Secretion

Benzimidazole derivatives, which this compound is a part of, act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, which results in inhibition of gastric acid secretion . This suggests potential use in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Antibacterial and Antifungal Activity

Benzimidazole derivatives show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis. They also show their antifungal activity by blocking the polymerization of α- and β-tubulin subunits . This suggests potential use in the development of new antibacterial and antifungal drugs .

Anti-proliferative Activity

The compound has shown anti-proliferative activity , suggesting potential use in the development of anticancer drugs .

作用機序

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the compound can interact with its targets, causing changes in their function . The interaction often involves the formation and breaking of bonds between the compound and its target, leading to changes in the system’s potential energy .

Biochemical Pathways

Indole derivatives, which are structurally similar to the compound, are known to affect a wide range of biological activities . These activities suggest that the compound may influence various biochemical pathways, leading to downstream effects.

Result of Action

It’s known that the compound can have a neuroprotective effect . It can directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s.

特性

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-25-15-4-3-13(10-16(15)26-2)21-11-12(9-17(21)23)19-18(24)20-7-5-14(22)6-8-20/h3-4,10,12,14,22H,5-9,11H2,1-2H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIKQBCMWQDELE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)

![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)

![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)